1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S2/c17-13-3-7-15(8-4-13)26(23,24)19-10-9-18-16(19)25-11-12-1-5-14(6-2-12)20(21)22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXIKIQNWOURAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, typically starting with the preparation of the imidazole ring. One common method involves the reaction of aryl amidines with ketones under transition-metal-free conditions . This process can yield high amounts of the desired imidazole derivative through a rearrangement reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using specialized catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and sodium hydride for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that sulfonamide derivatives, including those related to imidazole structures, exhibit significant antibacterial properties. A study synthesized several novel imidazole and benzimidazole sulfonamides and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. The results indicated that many synthesized compounds showed promising antibacterial effects, suggesting potential applications in treating bacterial infections .
Antiviral Potential
The imidazole moiety is known for its role in various antiviral agents. Compounds containing this structure have been investigated for their ability to inhibit viral replication. The incorporation of sulfonyl groups enhances the pharmacological profile of these compounds, making them suitable candidates for further antiviral research.
Cytotoxicity Studies
Recent studies have focused on the anticancer properties of compounds similar to 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. For instance, a series of novel derivatives were synthesized and tested against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most promising compounds exhibited selective cytotoxicity towards cancer cells while showing reduced toxicity to non-cancerous cells, indicating their potential as targeted cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of compounds like this compound. Research indicates that modifications in the sulfonyl and imidazole moieties can significantly influence biological activity. For example:
| Modification Type | Effect on Activity |
|---|---|
| Fluorination | Increases lipophilicity and cellular uptake |
| Sulfonamide group | Enhances antibacterial potency |
| Nitro group | Potentially increases cytotoxicity against cancer cells |
Case Study: Antibacterial Evaluation
In a study published in 2013, a series of novel sulfonamide compounds were synthesized and evaluated for antibacterial activity using microbroth dilution assays. The results indicated that certain derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of imidazole-based sulfonamides .
Case Study: Anticancer Activity
Another investigation focused on a group of sulfonamide derivatives containing imidazole structures. These compounds were tested for their effects on HeLa cell lines, revealing IC50 values indicating potent anticancer activity. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Mechanism of Action
The mechanism by which 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades, leading to changes in cellular responses.
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro groups (e.g., in Position 2 of the target compound) increase electrophilicity, which may influence binding affinity in biological systems .
Spectroscopic Characterization
IR Spectroscopy :
- Absence of C=O stretching (~1660–1680 cm⁻¹) in the target compound confirms the absence of carbonyl-containing substituents, distinguishing it from analogs like 1-(4-nitrobenzoyl)-4,5-dihydroimidazoles .
- S–C stretching vibrations (~1240–1255 cm⁻¹) are consistent across sulfanyl-substituted analogs .
NMR Spectroscopy :
- The 4-fluorobenzenesulfonyl group exhibits distinct ¹⁹F NMR shifts (~−110 ppm), while nitro groups cause deshielding of adjacent protons in ¹H NMR .
Biological Activity
The compound 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while also presenting data tables that summarize key findings from various research studies.
Chemical Structure and Properties
- Molecular Formula : C13H12FNO3S2
- Molecular Weight : 303.36 g/mol
- CAS Number : 252561-33-4
The compound features a sulfonyl group, a nitrophenyl moiety, and an imidazole ring, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its potential as an antimicrobial agent, anti-inflammatory compound, and in cancer treatment. The following sections detail specific activities and mechanisms.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Mechanism : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Findings : In vitro tests showed that derivatives of this compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Research has suggested that the imidazole ring can modulate inflammatory pathways:
- Mechanism : Compounds with imidazole structures have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Case Study : A study demonstrated that a related imidazole derivative reduced inflammation in a murine model of arthritis by decreasing the expression of inflammatory markers.
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
- Findings : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells.
Data Table of Biological Activities
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against S. aureus.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited zones of inhibition comparable to standard antibiotics.
-
Inflammation Model :
- Objective : To assess anti-inflammatory effects in an arthritis model.
- Methodology : Mice were treated with the compound and evaluated for swelling and cytokine levels.
- Results : Significant reduction in joint swelling and cytokine levels was observed.
-
Cancer Cell Line Study :
- Objective : To determine cytotoxicity against breast cancer cells.
- Methodology : MTT assay was used to measure cell viability.
- Results : The compound showed dose-dependent cytotoxic effects on cancer cells.
Q & A
Basic: What are the key synthetic routes for preparing 1-(4-fluorobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the imidazole core via cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes under basic conditions.
- Step 2: Introduction of the 4-fluorobenzenesulfonyl group through nucleophilic substitution or sulfonylation reactions.
- Step 3: Thioether linkage formation between the imidazole and 4-nitrobenzyl groups via alkylation using reagents like 4-nitrobenzyl bromide in polar aprotic solvents (e.g., DMF) .
Key Optimization: Reaction temperatures (60–80°C) and catalysts (e.g., K₂CO₃) are critical for yield enhancement .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Confirms the dihydroimidazole ring (δ 3.2–4.0 ppm for CH₂ groups) and aromatic protons from fluorobenzenesulfonyl (δ 7.3–8.1 ppm) and nitrophenyl (δ 8.2–8.5 ppm) moieties .
- ¹³C NMR: Identifies sulfonyl (C-SO₂ at ~115 ppm) and nitro (C-NO₂ at ~150 ppm) groups .
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) validate functional groups .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 423 [M+H]⁺) confirm molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Purity Variability: Impurities in synthesized batches can skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .
- Assay Conditions: Differences in cell lines (e.g., bacterial vs. mammalian) or solvent systems (DMSO vs. aqueous buffers) affect activity. Standardize protocols using guidelines like OECD 423 for toxicity assays .
- Structural Analogues: Compare with structurally similar compounds (e.g., ’s imidazole-phenol derivative) to isolate the role of the nitro group in activity .
Advanced: What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways, focusing on transition states and intermediates. For example, simulate sulfonyl group interactions with nucleophiles .
- Reaction Pathway Databases: Tools like ICReDD integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, temperature) for regioselective substitutions .
- Molecular Dynamics (MD): Study solvation effects on the nitrophenyl group’s electronic environment to guide solvent selection .
Advanced: How does the electronic nature of the 4-fluorobenzenesulfonyl and 4-nitrophenyl groups influence chemical stability?
Methodological Answer:
- Electron-Withdrawing Effects: The -SO₂ and -NO₂ groups reduce electron density on the imidazole ring, increasing resistance to electrophilic attacks but enhancing susceptibility to nucleophilic substitutions at the sulfonyl carbon .
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C, with nitro group reduction (to -NH₂) observed under acidic conditions .
- Photostability: UV-Vis studies reveal nitro group-mediated photodegradation; use amber glassware or antioxidants (e.g., BHT) to mitigate .
Advanced: What experimental design principles optimize multi-step synthesis yields while minimizing side reactions?
Methodological Answer:
- Factorial Design: Apply Taguchi or Box-Behnken designs to screen variables (e.g., molar ratios, reaction time). For example, optimize thioether formation by varying 4-nitrobenzyl bromide equivalents (1.2–1.5 eq) and temperature (50–70°C) .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imidazole ring closure) and terminate reactions at ~90% completion .
- Byproduct Analysis: LC-MS identifies side products (e.g., over-sulfonated derivatives), guiding reagent stoichiometry adjustments .
Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and Ki values. For example, test against dihydrofolate reductase (DHFR) due to structural similarity to sulfonamide inhibitors .
- Docking Simulations: Use AutoDock or Schrödinger to predict binding interactions between the fluorobenzenesulfonyl group and enzyme active sites .
- Mutagenesis Studies: Engineer DHFR mutants (e.g., Phe31→Ala) to assess if the nitro group’s steric bulk disrupts binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
